3-Chloro-2-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

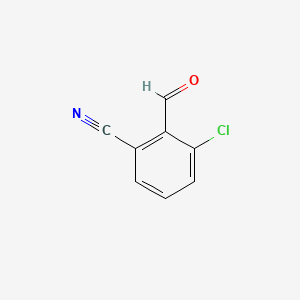

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBCIKLKCYMPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-formylbenzonitrile: A Versatile Building Block for Chemical Innovation

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and crop protection solutions. 3-Chloro-2-formylbenzonitrile, identified by its CAS number 1256561-76-8, emerges as a compelling trifunctional building block. Possessing a chemically reactive aldehyde, a versatile nitrile group, and a directing chloro substituent on a central benzene ring, this compound offers a rich platform for the synthesis of complex heterocyclic systems and other advanced molecular architectures.[1][2] This guide provides an in-depth analysis of its properties, potential synthetic routes, predicted reactivity, and its prospective applications for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Safety Data

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1256561-76-8 | [3][4] |

| Molecular Formula | C₈H₄ClNO | [3][4] |

| Molecular Weight | 165.58 g/mol | [1][4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][4] |

| InChI Key | XUBCIKLKCYMPBA-UHFFFAOYSA-N | [4] |

Safety and Handling

As a research chemical, this compound must be handled by technically qualified personnel.[3] It is classified as a warning-level hazard.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Stable under recommended storage conditions, it should be kept away from strong oxidizing agents.[5]

Projected Synthesis Methodologies

Method 1: Formylation of 3-Chlorobenzonitrile

A direct approach would involve the introduction of a formyl group onto the 3-chlorobenzonitrile backbone. Ortho-lithiation followed by quenching with an electrophilic formylating agent is a standard method for such transformations.

Caption: Proposed ortho-formylation of 3-chlorobenzonitrile.

Experimental Protocol (Hypothetical):

-

Dissolve 3-chlorobenzonitrile in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the reaction mixture and stir for 1-2 hours to facilitate ortho-lithiation.

-

Add N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Method 2: Cyanation of 2-Chloro-6-formylbenzene Precursor

An alternative strategy involves the introduction of the nitrile group onto a pre-functionalized benzene ring. Starting from a suitable precursor like 2,6-dichlorotoluene, one could perform a side-chain oxidation to the aldehyde, followed by a nucleophilic aromatic substitution or a metal-catalyzed cyanation.

Caption: Multi-step synthesis from 2,6-dichlorotoluene.

Experimental Protocol (Hypothetical, based on related transformations[6]):

-

Synthesis of 2,6-Dichlorobenzaldehyde: This intermediate can be prepared from 2,6-dichlorotoluene via side-chain chlorination followed by hydrolysis.[6]

-

Cyanation: In a high-pressure reaction vessel, combine 2,6-dichlorobenzaldehyde with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP.

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and an organic solvent.

-

Filter to remove insoluble copper salts.

-

Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization.

Reactivity and Chemical Transformations

The unique arrangement of the functional groups in this compound dictates its reactivity, making it a valuable precursor for heterocyclic synthesis.

Reactions of the Aldehyde Group

The electrophilic aldehyde is susceptible to nucleophilic attack and can readily undergo condensation reactions.

-

Imination: Reaction with primary amines yields Schiff bases (imines), which can be further reduced to secondary amines.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted directly to an amine.

-

Condensation Reactions: With active methylene compounds, it can undergo Knoevenagel or similar condensation reactions.[4]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle for further molecular elaboration.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cyclization Reactions: The nitrile can act as an electrophile in intramolecular cyclization reactions, especially when a nucleophilic group is generated in a neighboring position.

Synergistic Reactivity: Heterocycle Formation

The ortho-positioning of the formyl and nitrile groups is particularly advantageous for the synthesis of fused heterocyclic systems. For example, reaction with a bifunctional nucleophile like hydrazine could lead to the formation of a pyridazine ring system.

Caption: Proposed reaction leading to a heterocyclic system.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are prevalent in many biologically active molecules.

-

Scaffold for Medicinal Chemistry: Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals such as Letrozole and Enzalutamide.[5] The nitrile group can act as a hydrogen bond acceptor, mimicking other functional groups in biological systems.[3]

-

Intermediate for Agrochemicals: This compound is noted for its potential use in producing herbicides and fungicides.[1] The presence of a chlorine atom is a common feature in many agrochemicals, often enhancing their biological activity and metabolic stability.

-

Precursor for Heterocyclic Compounds: As outlined in the reactivity section, its structure is primed for the synthesis of various fused heterocycles, which are a cornerstone of many drug discovery programs.[1]

Projected Spectroscopic Data Analysis

Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not provided here, the expected features can be predicted.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). - A complex multiplet pattern for the three aromatic protons in the region of 7-8 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbon around 190 ppm. - Signals for the aromatic carbons, including the carbon bearing the nitrile group (around 115-120 ppm) and the carbon bearing the chlorine atom. - The nitrile carbon signal itself. |

| IR Spectroscopy | - A strong, sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. - A strong absorption for the aldehyde carbonyl (C=O) stretch around 1700 cm⁻¹. - C-H stretching bands for the aromatic ring and the aldehyde. - A C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (165.58 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

Conclusion

This compound represents a highly functionalized and promising building block for synthetic chemistry. Its combination of an aldehyde, a nitrile, and a chloro-substituted aromatic ring offers multiple avenues for chemical modification and the construction of complex molecular targets. While detailed experimental data on its synthesis and reactivity remain to be fully published, its potential for application in drug discovery and agrochemical research is significant. This guide serves as a technical primer for scientists looking to leverage the unique chemical attributes of this versatile intermediate.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1996). Production of 3-(or 4-)cyanobenzaldehyde.

- Google Patents. (2013). Preparation method of 2, 6-dichlorobenzaldehyde.

- Google Patents. (2014). WO 2014/056465 A1.

- Google Patents. (2016). United States Patent US 9416102 B2.

-

ResearchGate. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

3-Chloro-2-formylbenzonitrile: A Strategic Intermediate for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 3-Chloro-2-formylbenzonitrile. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep understanding of its chemical properties, reactivity, and practical applications. The narrative emphasizes the causality behind its synthetic utility and provides actionable protocols and safety guidance, moving beyond a mere catalog of data to offer expert-level insights.

Introduction: The Strategic Value of a Polysubstituted Aromatic

This compound is a highly functionalized aromatic building block. Its strategic value in organic synthesis is derived from the orthogonal reactivity of its three distinct functional groups: a nitrile, a formyl (aldehyde), and a chloro substituent. The precise ortho/meta arrangement of these groups on the benzene ring creates a unique electronic and steric environment, enabling a diverse range of chemical transformations.

The powerful electron-withdrawing properties of the nitrile and formyl groups render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution. Concurrently, the aldehyde serves as a versatile electrophilic handle for condensation and addition reactions, while the nitrile group offers a pathway to amides, amines, or tetrazoles. This confluence of reactivity makes it a prized intermediate, particularly in the construction of fused heterocyclic systems that form the core scaffolds of many modern pharmaceuticals and agrochemicals.[1]

Core Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectral characteristics of a reagent is fundamental for its effective use, from reaction setup and monitoring to purification and final characterization.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1256561-76-8 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | Solid (typically off-white to pale yellow powder) | N/A |

| Melting Point | Data not consistently available; related isomers melt in the 75-81 °C range.[3][4] | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | N/A |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended).[1] | [1] |

Spectroscopic Signature

Spectroscopic analysis is non-negotiable for identity and purity confirmation. The expected data are as follows:

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

δ ≈ 10.5 ppm (s, 1H): A sharp singlet far downfield, characteristic of the aldehyde proton (-CHO). Its deshielded nature is due to the anisotropic effect of the C=O bond.

-

δ ≈ 7.7-8.1 ppm (m, 3H): A complex multiplet pattern corresponding to the three protons on the aromatic ring. The exact coupling constants and shifts are influenced by the three different substituents.

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies provide a functional group fingerprint:

-

~2230 cm⁻¹ (strong, sharp): A prominent peak for the nitrile (-C≡N) stretching vibration.

-

~1705 cm⁻¹ (strong, sharp): Characteristic stretching vibration of the aromatic aldehyde carbonyl (C=O).

-

~2850 cm⁻¹ & ~2750 cm⁻¹ (weak to medium): The classic C-H stretching doublet (Fermi resonance) for an aldehyde.

-

~800-850 cm⁻¹: Absorption corresponding to the C-Cl bond.

-

-

Mass Spectrometry (MS):

-

The molecular ion (M⁺) peak will appear at m/z ≈ 165. A crucial confirmation is the presence of the (M+2)⁺ isotope peak at m/z ≈ 167, with an intensity approximately one-third of the M⁺ peak, which is the signature isotopic pattern for a single chlorine atom.

-

Chemical Reactivity and Synthetic Design

The synthetic power of this compound lies in the ability to selectively target its functional groups. The aldehyde is the most reactive site for nucleophilic attack and condensation, while the chloro and nitrile groups can be addressed under different conditions.

Caption: Primary reaction pathways available for this compound.

This multi-faceted reactivity allows for sequential reaction design. For example, a condensation reaction at the aldehyde can be followed by an intramolecular nucleophilic aromatic substitution, where the newly introduced nucleophile displaces the chlorine atom to form a fused heterocyclic ring. This is a powerful and convergent strategy for building molecular complexity.

Experimental Workflow: A Protocol for Amine Condensation

The following protocol details a representative reaction: the condensation of this compound with a primary amine to form an imine (Schiff base), a common first step in the synthesis of quinazolines or related heterocycles.

Objective: To synthesize N-(3-chloro-2-cyanobenzylidene)aniline as a model imine intermediate.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Ethanol (or Toluene), anhydrous

-

Acetic Acid (catalytic amount, ~0.1 eq)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound and anhydrous ethanol. Stir until the solid is fully dissolved.

-

Reagent Addition: Add aniline to the solution, followed by the catalytic amount of acetic acid.

-

Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification and Characterization: The crude imine product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography if necessary. Confirm the structure using NMR and MS as described in Section 2.2.

Caption: A logical workflow for a typical imine formation experiment.

Safety, Handling, and Disposal

Hazard Profile: While a specific, comprehensive SDS for this compound may be limited, data from analogous compounds like 3-formylbenzonitrile suggest it should be handled as a hazardous substance.[3][5]

-

Irritation: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3][6]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

Handling Precautions:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid breathing dust.[3]

-

Wash hands thoroughly after handling.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a tool for strategic molecular design. Its well-defined and predictable reactivity allows chemists to build complex, high-value heterocyclic structures in a convergent and efficient manner. A firm grasp of its properties, reaction pathways, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory and advancing projects in drug discovery and materials science.

References

-

This compound. 98% . MySkinRecipes. [Link]

-

3-Chloro-5-formylbenzonitrile . PubChem, National Institutes of Health. [Link]

-

3-chloro-4-formylbenzonitrile . Chemical Synthesis Database. [Link]

-

3-Chloro-2-methylbenzonitrile . NIST WebBook. [Link]

- Production of 3-(or 4-)cyanobenzaldehyde.

-

m-Formylbenzonitrile . PubChem, National Institutes of Health. [Link]

-

One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride... . ResearchGate. [Link]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde . PrepChem.com. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1256561-76-8 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 3-Chloro-2-formylbenzonitrile: Properties, Synthesis, and Applications

Executive Summary: 3-Chloro-2-formylbenzonitrile is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Possessing a nitrile, an aldehyde, and a chloro substituent on a benzene ring, it serves as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of selective chemical transformations, making it an ideal starting material for building diverse libraries of compounds in drug discovery and materials science. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthetic protocol, comprehensive characterization methods, reactivity profile, and safety considerations, tailored for researchers, chemists, and professionals in drug development.

Introduction to a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the efficiency and success of a multi-step synthesis often hinge on the selection of strategically functionalized starting materials. This compound emerges as a paradigm of such a building block. Its structure is decorated with three of the most useful functional groups in a synthetic chemist's toolkit: a formyl (aldehyde) group, a cyano (nitrile) group, and a chloro substituent. This unique arrangement on an aromatic scaffold provides multiple reaction handles that can be addressed selectively to construct elaborate molecular frameworks.

The aldehyde is a gateway to countless transformations, including oxidations, reductions, reductive aminations, and a variety of carbon-carbon bond-forming reactions. The nitrile group is a stable precursor to amines, amides, and carboxylic acids, and it frequently acts as a key pharmacophore in medicinal chemistry, where it can serve as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[1] The chloro group, a common feature in many FDA-approved drugs, enhances the lipophilicity of molecules and can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions.[2] This guide aims to be a definitive resource on this compound, consolidating its known properties and providing practical, field-proven insights into its use.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonym(s) | 2-Chloro-6-cyanobenzaldehyde | [3] |

| CAS Number | 1256561-76-8 | [3][4] |

| Molecular Formula | C₈H₄ClNO | [3][4] |

| Molecular Weight | 165.58 g/mol | [4] |

| PubChem CID | 59589321 | [3] |

| InChI Key | XUBCIKLKCYMPBA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1)C=O)Cl)C#N |

Physicochemical Properties

The physical properties of a compound dictate the conditions required for its storage, handling, and reaction workups.

| Property | Value | Notes & Source(s) |

| Appearance | White to off-white crystalline solid | Inferred from analogous compounds like 3-formylbenzonitrile.[5] |

| Melting Point | Data not available | For comparison, the related 3-formylbenzonitrile melts at 75-78 °C.[6] |

| Boiling Point | Data not available | For comparison, the related 3-formylbenzonitrile boils at 210 °C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | Based on its organic structure. |

| Storage | Store at 2-8°C under an inert gas atmosphere. | [4] |

Synthesis and Purification

While several synthetic routes can be envisioned, a practical and scalable approach involves the selective oxidation of the corresponding methyl-substituted precursor, 3-chloro-2-methylbenzonitrile, which is commercially available. This transformation is a cornerstone of organic synthesis.

Proposed Synthetic Workflow

The overall workflow involves the preparation of the starting material, the core oxidation reaction, and subsequent purification and characterization to ensure the final product's identity and purity.

Experimental Protocol: Oxidation of 3-Chloro-2-methylbenzonitrile

This protocol describes a well-established method for the oxidation of a benzylic methyl group to an aldehyde using selenium dioxide.

Materials:

-

3-Chloro-2-methylbenzonitrile (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-2-methylbenzonitrile (1.0 eq) and selenium dioxide (1.1 eq).

-

Solvent Addition: Add 1,4-dioxane and a small amount of water (e.g., 50:1 dioxane:water ratio). The water is crucial for the reaction mechanism to proceed effectively.

-

Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The mixture will typically turn dark as elemental selenium precipitates.

-

Causality Insight: Refluxing provides the necessary activation energy for the oxidation. Selenium dioxide is a specific and reliable reagent for converting activated methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with ethyl acetate.

-

Self-Validation: The formation of a black precipitate is a visual confirmation that the SeO₂ has been reduced and the substrate has been oxidized.

-

-

Workup: Combine the filtrate and washes. Transfer to a separatory funnel and wash sequentially with water and brine. The aqueous washes remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. Combine the fractions containing the pure product and concentrate to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on chemical shifts and absorption frequencies.

Analytical Workflow

Predicted Spectroscopic Data

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.4 | Singlet (s) |

| Aromatic H | ~7.9 - 8.1 | Multiplet (m) |

| Aromatic H | ~7.6 - 7.8 | Multiplet (m) |

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~188 |

| Aromatic C-Cl | ~138 |

| Aromatic C-CHO | ~136 |

| Aromatic C-CN | ~114 |

| Aromatic C-H | ~135, ~132, ~130 |

| Nitrile (C≡N) | ~116 |

FTIR Spectroscopy (ATR):

| Functional Group | Predicted Absorption (cm⁻¹) | Appearance |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, sharp |

| Aldehyde (C=O) Stretch | 1710 - 1690 | Strong, sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to weak |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry (Electron Ionization, EI):

| m/z Value | Assignment | Notes |

| 165 / 167 | [M]⁺ | Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

| 136 / 138 | [M-CHO]⁺ | Loss of the formyl radical. |

| 130 | [M-Cl]⁺ | Loss of the chlorine atom. |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.

-

Aldehyde Moiety: This is often the most reactive site. It can be easily reduced to a primary alcohol with sodium borohydride, oxidized to a carboxylic acid with potassium permanganate, or converted into an amine via reductive amination.

-

Nitrile Moiety: The nitrile is relatively robust but can be hydrolyzed under harsh acidic or basic conditions to the corresponding amide or carboxylic acid. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Chloro-Aromatic System: The chlorine atom can be displaced by strong nucleophiles via an SₙAr mechanism, facilitated by the electron-withdrawing nature of the adjacent formyl and nitrile groups. It is also an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Research and Development

The primary value of this compound is as an intermediate in the synthesis of high-value target molecules.

-

Pharmaceuticals: It is a key building block for constructing heterocyclic scaffolds such as quinolines, quinazolines, and other fused ring systems that are prevalent in medicinal chemistry. The trifunctional nature allows for the rapid generation of molecular diversity to explore structure-activity relationships (SAR).

-

Agrochemicals: The benzonitrile motif is found in various herbicides and fungicides. This compound provides a convenient starting point for the synthesis of novel crop protection agents.[4]

-

Materials Science: Substituted benzonitriles are precursors to phthalocyanines and other dyes and pigments. The reactivity of this molecule allows for the synthesis of custom chromophores with tailored electronic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for structurally similar compounds.[7][8]

Hazard Identification:

-

Skin Contact: Causes skin irritation. May be harmful in contact with skin.[7]

-

Eye Contact: Causes serious eye irritation.

-

Inhalation: May cause respiratory irritation.

-

Ingestion: May be harmful if swallowed.[7]

Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]

-

Avoid breathing dust. Wash hands thoroughly after handling.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures:

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its unique combination of an aldehyde, a nitrile, and a chloro group provides chemists with a powerful platform for constructing complex and diverse molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers and drug development professionals can fully leverage its potential to accelerate the discovery of new medicines, advanced materials, and effective agrochemicals.

References

-

This compound | CAS 1256561-76-8. AMERICAN ELEMENTS. [Link]

-

This compound. MySkinRecipes. [Link]

-

3-chloro-4-formylbenzonitrile. Chemical Synthesis Database. [Link]

-

3-Chloro-5-formylbenzonitrile. PubChem, NIH. [Link]

-

Supporting Information for Organic Letters Publication. American Chemical Society. [Link]

-

m-Formylbenzonitrile. PubChem, NIH. [Link]

-

3-Chlorobenzonitrile. Wikipedia. [Link]

-

3-Chloro-2-methylbenzonitrile. NIST WebBook. [Link]

-

4-Cyanobenzaldehyde. PubChem, NIH. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Mohamed, T., Rao, P. P. N. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 243, 114779. [Link]

-

Tale, R. H., Adude, R. N. (2005). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 17(4), 2835-2837. [Link]

- Production of 3-(or 4-)cyanobenzaldehyde.

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

-

Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Synthetic Communications, 36(17), 2501-2509. [Link]

-

3-Chlorobenzonitrile. Alzchem Group. [Link]

- Production of cyanobenzaldehyde.

-

3-Cyanobenzaldehyde Properties. Chemsrc. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Cyanobenzaldehyde | CAS#:24964-64-5 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 3-Chloro-2-formylbenzonitrile and Its Synonyms

For professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, the precise identification and understanding of key chemical intermediates are paramount. This guide provides an in-depth exploration of 3-Chloro-2-formylbenzonitrile, a versatile building block in organic synthesis. We will delve into its nomenclature, physicochemical properties, synthesis strategies, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication begins with unambiguous nomenclature. This compound is the most commonly accepted IUPAC name for the molecule with the chemical structure illustrated below. However, a variety of synonyms are used in commercial listings, patents, and publications. A comprehensive understanding of these alternatives is crucial for effective literature searches and procurement.

A primary synonym for this compound is 2-Chloro-6-cyanobenzaldehyde . This name is equally descriptive and follows standard chemical naming conventions. Other less common, but still encountered, synonyms include Benzonitrile, 3-chloro-2-formyl- .

It is critical to distinguish this compound from its isomers, such as 3-chloro-4-formylbenzonitrile and 3-chloro-5-formylbenzonitrile, as their distinct substitution patterns lead to different reactivity and applications.

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and purification. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1256561-76-8 | |

| Molecular Formula | C₈H₄ClNO | |

| Molecular Weight | 165.58 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not available for this specific isomer. The related isomer, 3-formylbenzonitrile, has a melting point of 75-78 °C. | |

| Boiling Point | Predicted: 291.7±25.0 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from its use in organic synthesis |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield, likely between 9.5 and 10.5 ppm. The coupling patterns of the aromatic protons will be indicative of their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals. The nitrile carbon will appear around 115-120 ppm, while the aldehyde carbonyl carbon will be significantly downfield, in the range of 185-195 ppm. The six aromatic carbons will have chemical shifts between 120 and 150 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) functional groups. The C≡N stretch is typically observed around 2220-2240 cm⁻¹, and the C=O stretch of the aldehyde will be in the region of 1690-1715 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 165, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the molecular ion peak.

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of the formyl group onto a pre-existing chlorinated benzonitrile scaffold or the modification of a related precursor. A common and logical synthetic approach is the oxidation of the corresponding benzyl alcohol or methyl group.

Proposed Synthetic Pathway: Oxidation of 2-Chloro-6-methylbenzonitrile

A plausible and industrially scalable route to this compound is the selective oxidation of 2-chloro-6-methylbenzonitrile. This precursor is generally more accessible than the corresponding benzyl alcohol.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations:

-

Choice of Oxidant: The selection of the oxidizing agent is critical to achieve high yield and selectivity.

-

Manganese dioxide (MnO₂): A mild and selective oxidant for benzylic positions, often requiring stoichiometric amounts and elevated temperatures.

-

Selenium dioxide (SeO₂): A classic reagent for the oxidation of methyl groups to aldehydes. However, selenium-based reagents are toxic and require careful handling and disposal.

-

Catalytic Oxidation: Modern methods employing catalytic amounts of a transition metal (e.g., cobalt or manganese) with a co-oxidant like N-hydroxyphthalimide (NHPI) and an oxygen source (air) offer a greener and more atom-economical approach.

-

-

Reaction Conditions: The reaction is typically carried out in a non-polar organic solvent, such as toluene or chlorobenzene, at elevated temperatures to ensure a reasonable reaction rate.

-

Workup and Purification: The workup procedure usually involves filtration to remove the oxidant and subsequent purification of the product by recrystallization or column chromatography.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the presence of three reactive sites: the aldehyde, the nitrile, and the chloro-substituted aromatic ring. This trifunctional nature makes it a valuable intermediate in the construction of complex molecules, particularly heterocyclic systems.

Reactivity of the Functional Groups:

-

Aldehyde Group: The formyl group is a versatile handle for various transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

-

Wittig Reaction: Conversion to an alkene by reaction with a phosphonium ylide.

-

Condensation Reactions: Participation in Knoevenagel, Aldol, or similar condensation reactions with active methylene compounds.

-

Oxidation: Conversion to the corresponding carboxylic acid using a suitable oxidizing agent.

-

Reduction: Conversion to the corresponding benzyl alcohol with a reducing agent like sodium borohydride.

-

-

Nitrile Group: The cyano group can be transformed into other important functional groups:

-

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Cyclization Reactions: The nitrile group can participate in the formation of heterocyclic rings, such as tetrazoles (by reaction with azides) or triazines.

-

-

Aryl Chloride: The chloro substituent can be a site for nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Agrochemicals

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its ability to participate in multi-step synthetic sequences allows for the construction of complex molecular scaffolds.

Exemplary Synthetic Application: Synthesis of a Fused Pyrimidine Derivative

A hypothetical, yet plausible, application of this compound in medicinal chemistry is the synthesis of a fused pyrimidine system, a common scaffold in kinase inhibitors.

Caption: Hypothetical synthetic route utilizing this compound.

In this conceptual pathway, the aldehyde and nitrile groups of this compound undergo a cyclocondensation reaction with guanidine to form a fused dihydropyrimidine intermediate. The remaining aryl chloride can then be functionalized via a Suzuki cross-coupling reaction with an arylboronic acid to introduce further molecular diversity, a common strategy in the optimization of lead compounds in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the potential hazards and recommended handling procedures.

-

Hazard Identification: While specific toxicity data for this compound is limited, related benzonitrile and aldehyde compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing should be worn.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Conclusion

This compound, also known as 2-Chloro-6-cyanobenzaldehyde, is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a key building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. A thorough understanding of its nomenclature, physicochemical properties, synthesis, and reactivity is essential for its effective use in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use.

References

-

MySkinRecipes. This compound. Available from: [Link]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-6-cyanobenzaldehyde and Its Structural Isomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Characterizing 2-Chloro-6-cyanobenzaldehyde

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity, polarity, and overall physicochemical profile.

The subject of this guide, 2-Chloro-6-cyanobenzaldehyde, presents a unique combination of an aldehyde, a chloro group, and a cyano group, all in an ortho configuration. This arrangement is expected to result in significant intramolecular electronic and steric interactions, influencing its properties. However, a notable scarcity of published data for this specific isomer suggests it is either a novel or less-explored compound.

To address this knowledge gap, this guide adopts a comparative analytical approach. We will dissect the known characteristics of closely related molecules to build a predictive understanding of 2-Chloro-6-cyanobenzaldehyde. This methodology is standard practice in drug discovery and development when dealing with novel chemical entities.

Physicochemical Properties: A Comparative Analysis

The physical properties of a molecule are critical for its handling, purification, and formulation. The following table summarizes the known properties of key structural analogues to 2-Chloro-6-cyanobenzaldehyde.

| Property | 2-Chloro-6-fluorobenzaldehyde | 2-Cyanobenzaldehyde | 2-Chlorobenzaldehyde | 2-Chloro-3-cyanobenzaldehyde |

| CAS Number | 387-45-1[1][2][3] | 7468-67-9[4] | 89-98-5[5] | 165187-24-6[6][7] |

| Molecular Formula | C₇H₄ClFO[1][3] | C₈H₅NO[4] | C₇H₅ClO[5] | C₈H₄ClNO[7] |

| Molecular Weight | 158.56 g/mol [1][2] | 131.13 g/mol [4] | 140.57 g/mol [5] | 165.58 g/mol |

| Appearance | White to yellow crystalline solid[1][3] | White to orange to beige powder/crystals[4] | Clear colorless to yellowish liquid | Not specified |

| Melting Point | 32-35 °C[1][2][3] | 103-105 °C[4] | 9-11 °C[8] | Not specified |

| Boiling Point | 104–105 °C[3] | 284.9±23.0 °C (Predicted)[4] | 209-215 °C[8] | Not specified |

| Solubility | Insoluble in water; Soluble in methanol, ethanol[1][3] | Slightly soluble in DMSO and Chloroform[4] | Slightly water soluble; soluble in benzene, alcohol, and ether | Not specified |

Expert Insights: The substitution pattern significantly impacts the physical state and melting point. The presence of the cyano group in 2-Cyanobenzaldehyde leads to a much higher melting point compared to 2-Chlorobenzaldehyde, likely due to strong dipole-dipole interactions and crystal packing effects. For 2-Chloro-6-cyanobenzaldehyde, one could anticipate a melting point that is influenced by both the chloro and cyano groups, potentially falling between that of the fluoro-analogue and the 3-cyano isomer, though this remains speculative without experimental data.

Synthesis and Purification Strategies

While a specific, validated protocol for 2-Chloro-6-cyanobenzaldehyde is not documented, a logical synthetic approach can be devised based on established methodologies for related compounds. A plausible route would involve the oxidation of the corresponding toluene derivative, 2-Chloro-6-cyanotoluene.

General Synthetic Workflow

The synthesis of substituted benzaldehydes often follows a pathway of halogenation and subsequent hydrolysis or oxidation of a methyl group on the benzene ring.

Caption: A plausible synthetic pathway for 2-Chloro-6-cyanobenzaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of similar compounds, such as 2-Chloro-6-fluorobenzaldehyde[9].

-

Side-Chain Chlorination:

-

Charge a reaction vessel with 2-Chloro-6-cyanotoluene.

-

Heat the mixture to 150-180 °C under inert atmosphere and constant stirring.

-

Introduce chlorine gas while irradiating the vessel with a suitable lamp (e.g., metal halide).

-

Monitor the reaction progress using Gas Chromatography (GC) until the desired ratio of di- and tri-chlorinated intermediates is achieved.

-

-

Hydrolysis:

-

To the crude chlorinated mixture, add a catalyst such as an iron-based solid superacid.

-

Maintain the temperature at 150-180 °C.

-

Slowly add water dropwise over 2-3 hours.

-

Continue stirring at temperature for an additional 4 hours, monitoring for the complete conversion of intermediates by GC.

-

-

Purification:

-

Cool the reaction mixture and neutralize with an aqueous alkali solution.

-

Separate the organic layer.

-

The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system.

-

Causality Behind Experimental Choices:

-

Side-chain chlorination is a free-radical reaction initiated by UV light, selectively replacing the hydrogens on the methyl group.

-

Hydrolysis of the resulting benzal chloride derivative is a well-established method for forming the aldehyde. The use of a solid superacid catalyst can improve efficiency and reduce waste compared to traditional methods.

-

Purification by distillation is suitable for liquid aldehydes, while crystallization is effective for solid products. The choice depends on the physical state of the final compound.

Spectroscopic and Chromatographic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of a synthesized compound. While we lack specific spectra for 2-Chloro-6-cyanobenzaldehyde, we can predict the key features based on its functional groups and the data from its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would likely show a singlet for the aldehyde proton around 10 ppm. The aromatic region would display a complex multiplet pattern for the three aromatic protons, influenced by both the chloro and cyano substituents.

-

¹³C NMR: The carbon of the aldehyde group would appear around 190 ppm. The cyano carbon would be in the 115-120 ppm region. The six aromatic carbons would have distinct chemical shifts, with the carbons attached to the chloro and cyano groups being significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A sharp C≡N stretching vibration around 2220-2240 cm⁻¹.

-

A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.

-

C-H stretching of the aldehyde proton around 2820 and 2720 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

A C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound (C₈H₄ClNO, exact mass: 165.00). The fragmentation pattern would likely show losses of CO, Cl, and HCN, which would be diagnostic for the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier.

Caption: Analytical workflow for the characterization of 2-Chloro-6-cyanobenzaldehyde.

Safety and Handling

Given the functional groups present, 2-Chloro-6-cyanobenzaldehyde should be handled with care. Based on data for its analogues, it is likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong bases.

Conclusion

While 2-Chloro-6-cyanobenzaldehyde remains a compound with limited publicly available data, this guide provides a comprehensive framework for understanding its likely physicochemical properties and the methodologies for its synthesis and characterization. By leveraging comparative data from its structural analogues, researchers can approach the study of this molecule with a solid foundation of predictive knowledge. The insights provided herein are intended to facilitate further research and application of this and similar substituted benzaldehydes in the ongoing development of new chemical entities.

References

-

NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]

-

PrepChem. (2023). Preparation of 2-chlorobenzaldehyde. [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 [sigmaaldrich.com]

- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Cyanobenzaldehyde | 7468-67-9 [chemicalbook.com]

- 5. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 6. 2-CHLORO-3-CYANOBENZALDEHYDE | 165187-24-6 [chemicalbook.com]

- 7. 165187-24-6|2-Chloro-3-formylbenzonitrile|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of 3-Chloro-2-formylbenzonitrile

An In-Depth Technical Guide to 3-Chloro-2-formylbenzonitrile for Advanced Research

Introduction: A Versatile Bifunctional Building Block

This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its strategic arrangement of three distinct reactive sites—a nitrile, an aldehyde, and a chloro group—on a benzene ring makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. The nitrile group is a common pharmacophore known for its metabolic stability and ability to participate in key binding interactions, while the aldehyde function provides a reactive handle for a multitude of chemical transformations.[1] The presence of chlorine further influences the electronic properties of the ring and offers a site for cross-coupling reactions, enhancing its synthetic utility.[2]

This guide provides a comprehensive overview of the core physicochemical properties, synthetic considerations, analytical characterization, and safe handling protocols for this compound, designed for researchers and drug development professionals.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research endeavor. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1256561-76-8 | [3] |

| Molecular Formula | C₈H₄ClNO | [3] |

| Molecular Weight | 165.58 g/mol | [3] |

| Appearance | Colorless Solid / Low melting solid | [4] |

| Storage | 2-8°C, under inert gas | [3] |

Strategic Importance in Synthesis and Drug Discovery

The utility of this compound stems from its identity as a "scaffold" molecule, providing a foundational structure that can be elaborated into more complex, high-value compounds.

-

Pharmaceutical Intermediate : The molecule serves as a key starting material or intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The nitrile group, in particular, is a well-established functional group in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups, while often improving metabolic stability and modulating lipophilicity.[1]

-

Heterocyclic Chemistry : The ortho-positioning of the aldehyde and nitrile groups provides a pathway for the synthesis of various fused heterocyclic systems, such as quinazolines and other nitrogen-containing ring structures, which are prevalent motifs in pharmacologically active compounds.

-

Chlorine as a Modulator : The chlorine atom is not merely a placeholder. In drug design, halogen atoms are frequently used to modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) by altering its lipophilicity and metabolic stability.[2] It also provides a reactive handle for advanced synthetic transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further complexity.

Synthesis and Analytical Characterization

While multiple proprietary routes exist for the synthesis of specialty chemicals, a general and robust laboratory-scale approach often involves the formylation of a substituted benzonitrile or the conversion of a corresponding aldehyde. A common and effective method for nitrile synthesis is the dehydration of an aldoxime, which can be formed in situ from the corresponding aldehyde.

General Synthetic Protocol: One-Pot Conversion from Aldehyde

This protocol outlines a widely-used, one-pot method for converting an aldehyde to a nitrile using hydroxylamine hydrochloride, a process that is efficient and utilizes readily available reagents.[5]

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting aldehyde (e.g., 2,6-dichlorobenzaldehyde, as a precursor).

-

Solvent and Reagents : Add a suitable solvent such as dimethylformamide (DMF), followed by hydroxylamine hydrochloride and a dehydrating agent/catalyst like anhydrous ferrous sulfate.[5]

-

Reaction Execution : Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure nitrile.

Caption: Logical workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

Given the reactive functional groups, proper handling of this compound is essential. The safety information is based on data for analogous chemical structures and should be treated as a guideline pending a full substance-specific assessment. [4][6]

Hazard Identification and PPE

| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |

| Acute Toxicity | Harmful if swallowed or inhaled. Toxic in contact with skin. [4] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields or face shield. [4][7] |

| Skin Irritation | Causes skin irritation. [4] | Wear protective gloves and clothing. Wash hands thoroughly after handling. [4][6] |

| Eye Irritation | Causes serious eye irritation. [4] | Wear tightly fitting safety goggles. Ensure eyewash stations are readily accessible. [6][7] |

| Respiratory Hazard | May cause respiratory irritation. Avoid breathing dust/fumes. [4] | Use only in a well-ventilated area or under a chemical fume hood. [4][8] |

Handling and Storage Protocol

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. [6]2. Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling. [4][6]3. Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][8]For long-term stability, store at the recommended 2-8°C under an inert atmosphere (e.g., argon or nitrogen). [3]4. Incompatibilities : Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [6]5. Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. [4]

First-Aid Measures

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [4]* If on Skin : Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [4]* If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [4]* If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [4][6]

Conclusion

This compound stands out as a high-potential synthetic intermediate. Its trifunctional nature provides a rich platform for chemical derivatization, enabling the construction of novel and complex molecules for pharmaceutical and agrochemical research. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for leveraging its full synthetic potential in a research and development setting.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem, National Institutes of Health. 3-Chloro-5-formylbenzonitrile. [Link]

-

Chemical Synthesis Database. 3-chloro-4-formylbenzonitrile. [Link]

-

PubChem, National Institutes of Health. m-Formylbenzonitrile. [Link]

-

NIST WebBook. Benzonitrile, 3-chloro-2-fluoro-. [Link]

-

NIST WebBook. 3-Chloro-2-methylbenzonitrile. [Link]

-

Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, via PMC, NIH. [Link]

-

Ilardi, E. A., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, NIH. [Link]

-

Tale, R. H., et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem. [Link]

- Google Patents. Production of 3-(or 4-)cyanobenzaldehyde.

-

Liu, H., et al. Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

-

Chemsrc. 3-Cyanobenzaldehyde | CAS#:24964-64-5. [Link]

-

PubChem, National Institutes of Health. 4-Cyanobenzaldehyde. [Link]

- Google P

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. asianpubs.org [asianpubs.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Solubility of 3-Chloro-2-formylbenzonitrile in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-formylbenzonitrile

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore theoretical predictions, present robust experimental protocols for empirical determination, and emphasize the safety and handling considerations crucial for laboratory work.

Core Compound Analysis: this compound

This compound (CAS No: 1256561-76-8) is an aromatic compound featuring a benzene ring substituted with a chlorine atom, a formyl (aldehyde) group, and a nitrile group.[1][2] This trifunctional nature dictates its chemical reactivity and, critically, its interaction with various solvents.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

A thorough understanding of its physical properties is essential before undertaking any experimental work. These properties, summarized in the table below, influence everything from dissolution rates to appropriate storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 75 - 78 °C | [4][5] |

| Boiling Point | ~291.7 °C (Predicted) | [6] |

| Storage | Store at 2-8°C under an inert gas | [2][6] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7]

The structure of this compound offers several clues to its solubility behavior:

-

Polarity: The nitrile (-C≡N) and formyl (-CHO) groups are highly polar due to the large electronegativity difference between carbon/nitrogen and carbon/oxygen, respectively. The chloro (-Cl) group also contributes to the molecule's overall polarity. This suggests good solubility in polar solvents.

-

Hydrogen Bonding: The oxygen atom of the formyl group can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, it will dissolve well in polar protic solvents (which can donate hydrogen bonds) and polar aprotic solvents (which have strong dipoles but don't donate H-bonds).

-

Aromatic Ring: The benzene ring is nonpolar and lipophilic. This component will contribute to some solubility in nonpolar aromatic solvents (like toluene) but will limit its solubility in highly polar, small-molecule solvents like water.

Based on this analysis, we can predict a general solubility profile.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | The strong dipole moments of these solvents will effectively solvate the polar nitrile and formyl groups. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the formyl oxygen, aiding dissolution. Solubility may decrease with increasing alkyl chain length. |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solute will interact favorably with these solvents via π-stacking, but the polar functional groups will be poorly solvated. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The significant polarity mismatch between the solute and these aliphatic solvents will prevent effective solvation. |

| Aqueous | Water | Very Low / Insoluble | Despite its polarity, the large, nonpolar benzene ring and the lack of extensive hydrogen bonding capability make it poorly soluble in water.[8] |

Experimental Workflow for Solubility Determination

The following protocol provides a systematic approach to qualitatively and semi-quantitatively determine the solubility of this compound. This workflow is designed to be self-validating by starting with a small scale and progressing to more precise measurements.

Diagram: Solubility Determination Workflow

Caption: A systematic workflow for determining compound solubility.

Materials and Reagents

-

This compound (solid)

-

Selection of solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Small vials (e.g., 2 mL glass vials) with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Spatula

Safety Precautions

As a Senior Application Scientist, I must insist on rigorous adherence to safety protocols. Always consult the latest Safety Data Sheet (SDS) before handling any chemical.[3][4][9]

-

Hazard Identification: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10] It is harmful if swallowed or inhaled.[3][8]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety glasses or goggles, and a lab coat.[4][8]

-

Handling: Conduct all operations in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4][9] Avoid contact with skin and eyes.[9]

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Step-by-Step Experimental Protocol

This protocol is adapted from standard laboratory methods for solubility determination.[11][12][13]

Part A: Qualitative Screening (Is it soluble?)

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Solvent Addition: Accurately dispense 1.0 mL of a single solvent into its corresponding vial.

-

Solute Addition: Weigh approximately 1 mg of this compound and add it to the vial. The precise mass is not critical for this qualitative step, but it establishes a baseline.

-

Mixing: Cap the vial securely and vortex or shake vigorously for 60 seconds.[7] This step is crucial to overcome kinetic barriers to dissolution.

-

Observation: Allow the vial to stand for 1-2 minutes. Visually inspect the solution against a dark background.

-

Soluble: The solid has completely disappeared, and the solution is clear.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears unchanged.

-

-

Record: Note the qualitative result for each solvent in a lab notebook.

Part B: Semi-Quantitative Determination (How soluble is it?)

This part should only be performed for solvents in which the compound was found to be "Soluble" in Part A.

-

Setup: Begin with a fresh vial containing 1.0 mL of the chosen solvent.

-

Incremental Addition: Add a pre-weighed amount of this compound (e.g., 2 mg) to the solvent.

-

Mixing and Observation: Cap and vortex for 60 seconds until the solid is fully dissolved.

-

Titration: Continue adding the compound in small, known increments (e.g., 2-5 mg at a time). After each addition, vortex thoroughly until the solid dissolves. The key is to approach the saturation point carefully.

-

Identify Saturation: The saturation point is reached when a small amount of added solid fails to dissolve completely after extended vortexing (e.g., 3-5 minutes).

-

Calculation: Record the total mass of solute that was successfully dissolved. The solubility can then be expressed in mg/mL. For example, if 35 mg of the compound dissolved in 1.0 mL of solvent, the solubility is 35 mg/mL.

Table 3: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Qualitative Observation (from Part A) | Total Mass Dissolved (mg) (from Part B) | Solubility (mg/mL) |

| Water | ||||

| Ethanol | ||||

| Acetone | ||||

| Toluene | ||||

| Hexane | ||||

| DMSO |

Conclusion and Field Insights

The structural characteristics of this compound—a polar, aromatic molecule—strongly suggest it will exhibit the highest solubility in polar aprotic solvents like DMSO, DMF, and acetone. Moderate to high solubility is expected in lower-chain alcohols such as ethanol and methanol. Conversely, its solubility will be negligible in non-polar aliphatic hydrocarbons like hexane and very low in water.

For drug development and process chemistry applications, this solubility profile is critical. For reaction chemistry, solvents like THF or acetonitrile are likely good candidates. For purification via crystallization, a mixed-solvent system, such as Toluene/Heptane or Ethanol/Water, could be effective. The ideal system would be one where the compound is highly soluble in one solvent at an elevated temperature and poorly soluble in the other (the anti-solvent).

This guide provides the theoretical foundation and a robust experimental framework for determining the solubility of this compound. By combining theoretical prediction with careful empirical testing, researchers can make informed decisions for reaction optimization, product purification, and formulation development.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 10, 2026.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 10, 2026, from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 10, 2026.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube. Retrieved January 10, 2026, from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-5-formylbenzonitrile. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 3-chloro-2-methylbenzonitrile. Retrieved January 10, 2026.

- Chemical Synthesis Database. (2025, May 20). 3-chloro-4-formylbenzonitrile. Retrieved January 10, 2026.